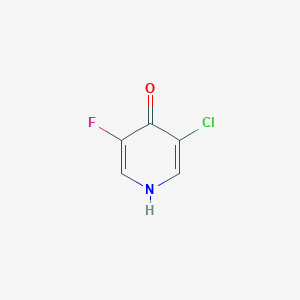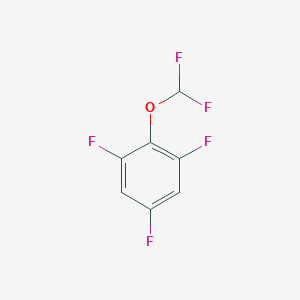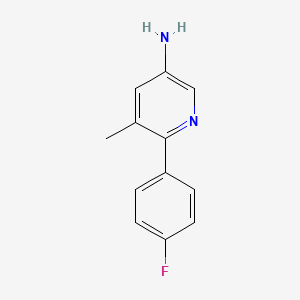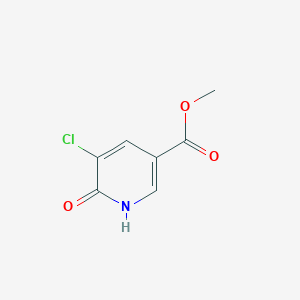
1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
Applications De Recherche Scientifique
Material Science and Polymer Chemistry
Fluorinated Polymers : The synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer demonstrate how 1,3,5-tris(4-fluoro-3-trifluoromethylphenyl)benzene leads to polymers with excellent thermal stability and higher glass transition temperatures than their linear analogs. Such materials are promising for applications requiring materials with high thermal stability and low dielectric constants, valuable for electronics and aerospace industries (Banerjee et al., 2009).
Electrochemical Fluorination : Research into the electrochemical fluorination of aromatic compounds, including difluoromethylbenzenes, sheds light on methods to incorporate fluorine atoms into organic molecules. This process is crucial for developing materials with enhanced physical, chemical, or biological properties, serving various applications in pharmaceuticals, agrochemicals, and material sciences (Momota et al., 1998).
Photochemistry and Photophysics
Photochemistry Studies : Investigations into the photochemistry of fluoro(trifluoromethyl)benzenes, including compounds similar in structure to 1-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene, have provided insights into their fluorescence spectra, quenching mechanisms, and photophysical processes. Such studies are crucial for understanding the behavior of these compounds under various lighting conditions, which is essential for their application in optical materials and photochemical synthesis (Al-ani, 1973).
Radical Fluoroalkylation : The development of radical fluoroalkylation methods under visible-light photoredox catalysis has opened new pathways for incorporating fluorinated moieties into organic molecules. This technique is significant for creating molecules with altered physical, chemical, and biological properties, facilitating the development of new drugs, agrochemicals, and fluorinated materials (Rong et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
1-(difluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-4(7(10)11)2-1-3-5(6)8(12,13)14/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNBODQVNYPARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















